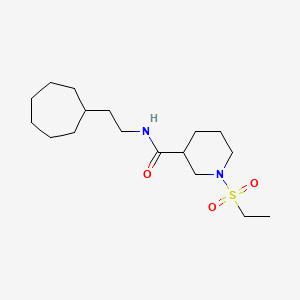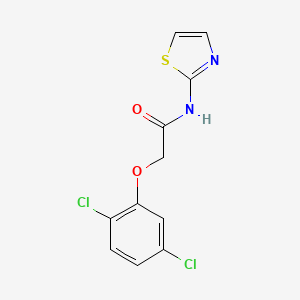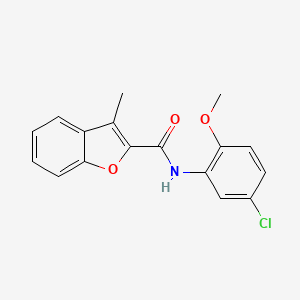![molecular formula C18H23N3O5 B5562593 [(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5562593.png)
[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical compounds with complex structures, including heterocyclic components and multiple functional groups, exhibit a range of chemical behaviors and interactions. These compounds often serve as key intermediates in the synthesis of pharmaceuticals, materials, and fine chemicals.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. Techniques such as ring-closure reactions, photo-oxygenation, and substitution reactions are commonly employed. For example, photo-oxygenation in methanol has been used to modify pyrrolo[1,2-a]indoles, showcasing the intricate control over functional group placement and molecular architecture needed in these syntheses (Kametani et al., 1978).
Molecular Structure Analysis
The determination of a compound's molecular structure is crucial for understanding its properties and reactivity. Techniques like X-ray diffraction, FT-IR spectroscopy, and NMR spectroscopy are pivotal. For instance, the molecular structure of related compounds has been elucidated using single-crystal X-ray diffraction, revealing detailed insights into their geometric parameters (Gumus et al., 2018).
Scientific Research Applications
Structural and Theoretical Studies
Research on similar compounds, like 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, involves analyzing their molecular structure using techniques such as X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are also conducted. These studies are crucial for understanding the physical and chemical properties of such compounds (Gumus et al., 2018).
Photoreactivity Studies
Compounds with structural similarities to [(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol have been studied for their photoreactivity. For instance, the photochemical behavior of 3-styryl-5-phenyl-(5-methyl)-1,2,4-oxadiazoles was investigated, revealing insights into their photoinduced rearrangement processes (Buscemi et al., 1990).
Catalytic and Synthetic Applications
Research has been conducted on the synthesis of related heterocyclic compounds, demonstrating the potential of these compounds in catalytic and synthetic applications. For example, studies on the catalytic hydrogenation of dihydro-1,2-oxazines bearing functionalized methylene groups have provided insights into their utility in synthesizing various chemical structures (Sukhorukov et al., 2008).
Antioxidant Properties
Compounds with structural features similar to the target compound have been synthesized and analyzed for their photophysical and antioxidant properties. For instance, research on pyrrolo[3,2-c]carbazole and dipyrrolo[3,2-c:2′,3′-g]carbazole compounds explored their potential in this area (Bingul et al., 2018).
Coordination Polymers
The use of 1,3,4-oxadiazole compounds in the creation of coordination polymers has been explored. Research in this area focuses on the formation of novel structures with potential applications in materials science (Yang et al., 2011).
properties
IUPAC Name |
[(3aS,9bS)-7-methoxy-2-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-23-8-16-19-17(26-20-16)7-21-6-14-13-4-3-12(24-2)5-15(13)25-11-18(14,9-21)10-22/h3-5,14,22H,6-11H2,1-2H3/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBVMFHJHIQAEF-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CN2CC3C4=C(C=C(C=C4)OC)OCC3(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NOC(=N1)CN2C[C@@H]3C4=C(C=C(C=C4)OC)OC[C@@]3(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS*,9bS*)-7-methoxy-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5562524.png)
![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)


![methyl 3-(cyclobutylmethoxy)-5-{[(2R)-2-methyl-1-piperazinyl]carbonyl}benzoate hydrochloride](/img/structure/B5562554.png)

![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)
![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)



![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)